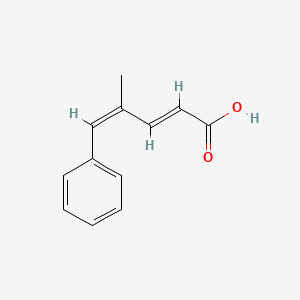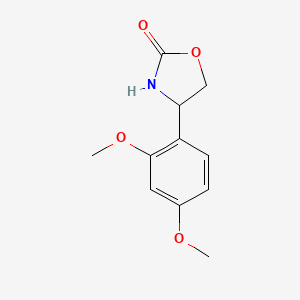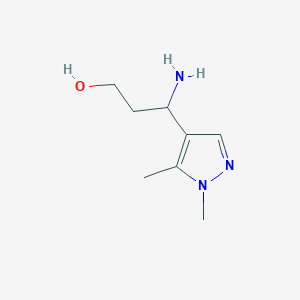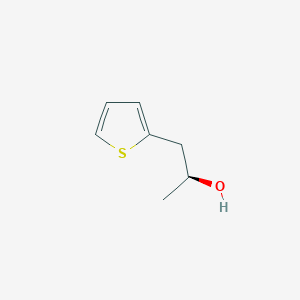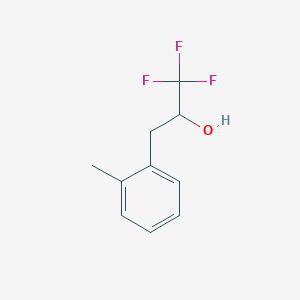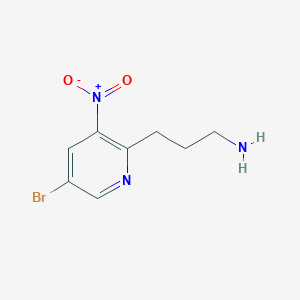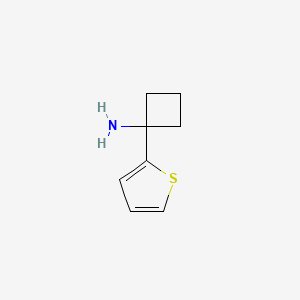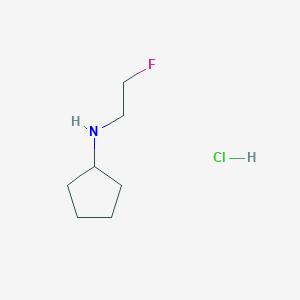
2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a chloro-substituted phenyl ring, two fluorine atoms, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-methylphenol.
Fluorination: The phenol is subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroethane moiety.
Amination: The resulting intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the fluorination and amination steps sequentially.
Continuous Flow Systems: Implementing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines with different substitution patterns.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phenols or ethers.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anti-cancer agents.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-3-methylphenyl)-2,2-difluoroethan-1-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-methylphenol: Shares the chloro and methyl substituents on the phenyl ring but lacks the difluoroethane and amine groups.
2,2-Difluoroethanamine: Contains the difluoroethane and amine groups but lacks the chloro-substituted phenyl ring.
Propriétés
Formule moléculaire |
C9H10ClF2N |
|---|---|
Poids moléculaire |
205.63 g/mol |
Nom IUPAC |
2-(2-chloro-3-methylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H10ClF2N/c1-6-3-2-4-7(8(6)10)9(11,12)5-13/h2-4H,5,13H2,1H3 |
Clé InChI |
VONFDSFICXEHEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(CN)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




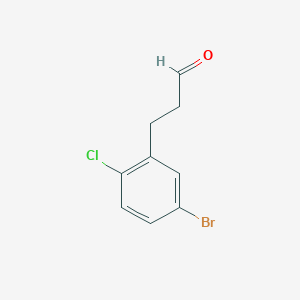
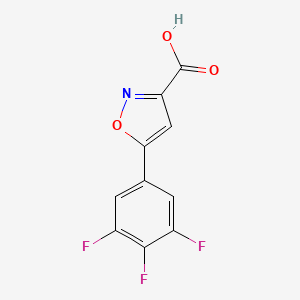
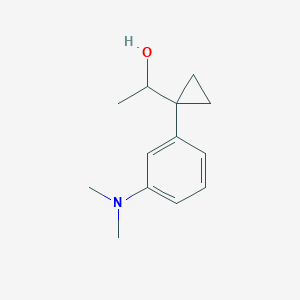
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
